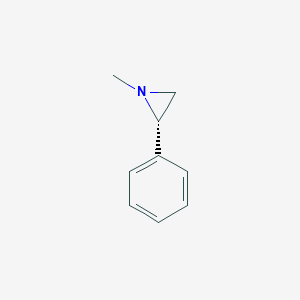

(2S)-1-methyl-2-phenylaziridine

Description

BenchChem offers high-quality (2S)-1-methyl-2-phenylaziridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-methyl-2-phenylaziridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1-methyl-2-phenylaziridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-,10?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWLTKMOHDXNCK-YHMJZVADSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(2S)-1-Methyl-2-phenylaziridine: Chemical Properties, Reactivity, and Applications in Advanced Synthesis

Executive Summary

(2S)-1-methyl-2-phenylaziridine is a highly strained, chiral three-membered nitrogen heterocycle that serves as a pivotal building block in modern organic synthesis and drug development. Due to the inherent ring strain (approximately 27 kcal/mol) and the polarizability of its C–N bonds, it is highly susceptible to regioselective ring-opening reactions. This technical guide provides an in-depth analysis of its physicochemical properties, reaction mechanisms, and standardized protocols for its application in asymmetric synthesis, specifically focusing on its conversion into symmetric piperazines and oxazolidinones[1],[2].

Physicochemical Properties & Spectroscopic Profiling

Understanding the baseline properties of (2S)-1-methyl-2-phenylaziridine is critical for predicting its behavior under various catalytic conditions. The molecule features a chiral center at the C2 position, and stereochemical integrity must be maintained during storage and reaction to prevent unwanted racemization.

Table 1: Core Chemical and Spectroscopic Data

| Property | Value / Description |

| IUPAC Name | (2S)-1-methyl-2-phenylaziridine |

| CAS Registry Number | 33815-65-5 (Chiral)[3] / 4164-25-4 (Racemic)[4] |

| Molecular Formula | C9H11N |

| Molecular Weight | 133.19 g/mol |

| 1H NMR (400 MHz, CDCl3) | δ 7.19-7.30 (m, 5H), 2.51 (s, 3H), 2.29 (dd, 1H), 1.93 (d, 1H), 1.65 (d, 1H)[5],[6] |

| Appearance | Colorless to pale yellow oil[2],[7] |

Causality Insight: The distinct doublet signals in the 1H NMR spectrum at 1.65 ppm and 1.93 ppm correspond to the diastereotopic protons on the unsubstituted aziridine carbon (C3). The high field shift is characteristic of the shielding cone generated by the adjacent phenyl ring and the magnetic anisotropy of the three-membered ring itself[5],[6].

Core Reactivity Profiles & Mechanistic Pathways

The reactivity of (2S)-1-methyl-2-phenylaziridine is dominated by the relief of ring strain. As an Application Scientist, I frequently leverage this substrate in two primary pathways: homocoupling to piperazines and cycloaddition with CO₂.

Regioselective Dimerization to Symmetric Piperazines

Under Lewis acid catalysis (e.g., [TBA]₂[ZnI₄] or MgBr₂), 1-methyl-2-phenylaziridine undergoes a regioselective ring-opening followed by dimerization to form substituted piperazines[1],[8].

Mechanistic Causality: The Lewis acid coordinates to the aziridine nitrogen, activating the ring and increasing the electrophilicity of the adjacent carbons. A subsequent SN2 attack by a second aziridine molecule (or a halide anion intermediate) cleaves the C-N bond. Intramolecular ring closure with the elimination of the leaving group yields the piperazine core[1],[9]. Starting from the enantiopure (S)-isomer, the reaction predominantly yields the (S,S)-1,4-dimethyl-2,5-diphenylpiperazine, alongside meso forms depending on the exact catalytic cycle[1],[10].

Mechanistic pathway for Lewis acid-catalyzed dimerization of (2S)-1-methyl-2-phenylaziridine.

Cycloaddition with CO₂ to Oxazolidinones

The coupling of aziridines with CO₂ is a 100% atom-economical route to oxazolidinones, which are essential pharmacophores (e.g., in antibiotics like Linezolid). 1-methyl-2-phenylaziridine is a benchmark substrate for testing novel CO₂ fixation catalysts, including Metal-Organic Frameworks (MOFs)[11], iron-based resins[12], and zinc-salen photocatalysts[2].

Mechanistic Causality: The catalyst activates the aziridine, facilitating ring opening by a co-catalyst (such as a halide from TBAB). CO₂ inserts into the metal-nitrogen or carbon-halide bond, forming a carbamate intermediate. Subsequent intramolecular ring closure yields 3-methyl-5-phenyloxazolidin-2-one[13],[2].

Catalytic cycle for the cycloaddition of CO2 with (2S)-1-methyl-2-phenylaziridine.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The causality of each step is explained to ensure reproducibility and scientific rigor in your laboratory.

Protocol 1: Microwave-Enhanced Synthesis of Symmetric Piperazines

Objective: Synthesize (S,S)-1,4-dimethyl-2,5-diphenylpiperazine via regioselective ring opening[8].

-

Preparation: In a microwave-safe vial, dissolve 1 mmol of (2S)-1-methyl-2-phenylaziridine in 1 mL of dry acetonitrile (CH₃CN). Causality: Acetonitrile provides an optimal dielectric constant for stabilizing the charged intermediates during the SN2 transition state[1],[12].

-

Catalyst Addition: Add 2.5 mol% of tetrabutylammonium zincate ([TBA]₂[ZnI₄]). Causality: The bulky TBA counterion ensures catalyst solubility, while the soft iodide ligand acts as an excellent leaving group and nucleophile during the intermediate stages[1].

-

Reaction: Seal the vial and subject it to microwave irradiation at 75°C for 16 hours.

-

Workup & Validation: Cool to room temperature. The meso-form often precipitates directly and can be filtered. The chiral (S,S)-form remains in the filtrate. Extract with ethyl acetate, wash with water, and purify via flash chromatography on silica gel[10]. Validate via GC-FID or 1H NMR[12],[8].

Protocol 2: Photocatalytic Cycloaddition with CO₂

Objective: Synthesize 3-methyl-5-phenyloxazolidin-2-one using a mild C1 source[2].

-

Setup: In a 20 mL Q-Tube equipped with a pressure gauge, load 0.65 mmol of (2S)-1-methyl-2-phenylaziridine, 1 mol% of Zinc-salen photocatalyst, and 7 mol% of TBAB (tetrabutylammonium bromide)[14].

-

Atmosphere Exchange: Evacuate the tube via a freeze-pump-thaw cycle and backfill with CO₂ gas to 1 bar pressure[14]. Causality: Removing atmospheric moisture and oxygen prevents catalyst deactivation and side-reactions (e.g., hydrolysis of the aziridine ring).

-

Irradiation: Stir the mixture at room temperature under blue LED light irradiation for 24 hours[2]. Causality: The specific wavelength excites the photocatalyst to facilitate the single-electron transfer or Lewis acid activation required for ring opening.

-

Purification: Vent the unreacted CO₂. Purify the crude mixture directly by column chromatography (n-hexane/EtOAc, 10/1) to isolate the yellow liquid product (yields typically >85%)[2],[14].

Conclusion

(2S)-1-methyl-2-phenylaziridine remains a cornerstone substrate in the development of novel catalytic methodologies. Its predictable yet highly reactive nature makes it an ideal model for benchmarking CO₂ capture technologies (like MOFs) and synthesizing complex nitrogenous heterocycles. By adhering to the rigorous stereochemical controls and optimized protocols outlined in this guide, researchers can reliably leverage this molecule in advanced drug discovery pipelines.

References

1.[11] Omar Yaghi. Carbon capture and conversion using metal– organic frameworks and MOF-based materials. University of California, Berkeley.11 2.[13] Alma Mater Studiorum Università di Bologna. Non-Precious Metal Carbamates as catalysts for the aziridine/CO2 coupling reaction under mild conditions. 13 3.[1] AIR Unimi. Ammonium Zincates as Catalysts for the Microwave-Enhanced Synthesis of Symmetric Piperazines by Regioselective Opening of Aziridines. 1 4.[2] Nayak (2023). B−N Coordinated Phenanthroimidazole‐Based Zinc‐Salen as a Photocatalyst for the Synthesis of Oxazolidinones using Carbon Dioxide as a C1 Source under Mild Reaction Conditions. DOI.org. 2 5.[12] CNR-IRIS. Additive-Free Synthesis of Cyclic Carbamates From Aziridines and CO2 Catalyzed by IER Supported Iron. 12 6.[9] AIR Unimi. Ammonium Zincates as Catalysts for the Microwave-Enhanced Synthesis of Symmetric Piperazines by Regioselective Opening. 9 7.[10] Karger Publishers. Theilheimer's of Organic Chemistry. 10 8.[8] ResearchGate. Ammonium Zincates as Catalysts for the Microwave‐Enhanced Synthesis of Symmetric Piperazines by Regioselective Opening of Aziridines.8 9.[7] AIR Unimi. PhD School of Industrial Chemistry. 7 10.[14] Nayak (2023). B−N Coordinated Phenanthroimidazole‐Based Zinc‐Salen as a Photocatalyst... DOI.org. 14 11.[5] Amazon AWS. SUPPORTING INFORMATION. 5 12.[6] Lirias. Direct electrocatalytic NH aziridination of aromatic alkenes using ammonia. 6 13.[3] Guidechem. (S)-(+)-n-Butyl-2-phenylaziridine 164199-83-1.3 14.[4] Guidechem. 4164-24-3 1-Ethyl-2-phenylaziridine C10H13N. 4

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. air.unimi.it [air.unimi.it]

- 8. researchgate.net [researchgate.net]

- 9. air.unimi.it [air.unimi.it]

- 10. karger.com [karger.com]

- 11. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 12. iris.cnr.it [iris.cnr.it]

- 13. cris.unibo.it [cris.unibo.it]

- 14. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

Synthesis of Enantiopure (2S)-1-Methyl-2-phenylaziridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of enantiopure (2S)-1-methyl-2-phenylaziridine, a valuable chiral building block in organic synthesis and drug development. Recognizing the importance of enantiomeric purity, this document details robust and field-proven methodologies for the preparation of this key synthetic intermediate. We will explore two primary synthetic strategies: the catalytic asymmetric aziridination of styrene and a substrate-controlled approach starting from an enantiopure precursor. This guide is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale and practical insights to ensure successful and reproducible synthesis.

Introduction: The Significance of Chiral Aziridines

Chiral aziridines are highly versatile three-membered heterocyclic compounds that serve as pivotal intermediates in the synthesis of a wide array of complex nitrogen-containing molecules, including pharmaceuticals, agrochemicals, and natural products. Their inherent ring strain makes them susceptible to regio- and stereoselective ring-opening reactions, providing access to a diverse range of functionalized chiral amines, amino alcohols, and other valuable synthons.

(2S)-1-methyl-2-phenylaziridine, in particular, is a sought-after building block. The presence of the chiral center at the C2 position and the phenyl group offers a scaffold for the synthesis of various biologically active compounds. The N-methyl group can influence the reactivity and physical properties of the aziridine, making it a desirable feature in certain synthetic applications. The ability to produce this compound in a highly enantiopure form is critical, as the biological activity of chiral molecules is often stereospecific.

This guide will focus on practical and efficient methods for the synthesis of (2S)-1-methyl-2-phenylaziridine, with an emphasis on achieving high enantiomeric excess (ee).

Strategic Approaches to the Synthesis of (2S)-1-Methyl-2-phenylaziridine

Two principal strategies have emerged as effective for the synthesis of enantiopure 2-phenylaziridine derivatives. The choice of strategy often depends on the availability of starting materials, catalyst systems, and the desired scale of the reaction.

Strategy A: Catalytic Asymmetric Aziridination of an Achiral Olefin. This is a highly atom-economical approach that introduces chirality through the use of a chiral catalyst. The direct aziridination of styrene, an inexpensive and readily available starting material, is a prominent example of this strategy.

Strategy B: Substrate-Controlled Diastereoselective Synthesis. This method relies on the use of an enantiomerically pure starting material to direct the stereochemical outcome of the aziridination reaction. This approach often involves the cyclization of a chiral precursor, such as an amino alcohol.

The overall synthetic pathway can be visualized as follows:

The 1H NMR Spectrum of (2S)-1-Methyl-2-phenylaziridine: A Comprehensive Mechanistic and Analytical Guide

Executive Summary

(2S)-1-methyl-2-phenylaziridine is a highly strained, three-membered heterocyclic compound that serves as a critical intermediate in asymmetric synthesis, pharmacophore development, and carbon dioxide fixation methodologies[1]. Analyzing its

Structural Dynamics: Nitrogen Inversion and the Trans-Invertomer

Before analyzing the spectral data, it is critical to understand the 3D conformation of the molecule. Unlike standard aliphatic amines, aziridines possess a highly constrained bond angle (~60°). This geometric restriction increases the s-character of the nitrogen lone pair, significantly raising the activation barrier for nitrogen inversion (typically 15–17 kcal/mol in aziridines)[3].

In (2S)-1-methyl-2-phenylaziridine, the stereocenter at C2 is fixed in the (S) configuration. Because nitrogen inversion is relatively slow on the NMR timescale at room temperature—and more importantly, due to severe steric repulsion between the cis-phenyl ring and the cis-N-methyl group—the thermodynamic equilibrium is driven almost exclusively (>95%) toward the trans-invertomer .

Consequently, the

Spectral Analysis and Signal Assignment

The aziridine ring protons form a classic AMX (or ABX) spin system. The extreme rigidity of the ring dictates strict adherence to the Karplus relationship, where the dihedral angles for cis protons (~0°) and trans protons (~144°) result in highly predictable coupling constants:

Quantitative Data Summary

The following table summarizes the

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Mechanistic Causality for Shift/Coupling |

| 7.19 – 7.37 | Multiplet (m) | 5H | N/A | Phenyl ring protons | Standard aromatic deshielding via ring current. |

| 2.48 – 2.51 | Singlet (s) | 3H | N/A | N-CH | Deshielded by electronegative nitrogen; sharp singlet confirms static invertomer. |

| 2.26 – 2.28 | Doublet of doublets (dd)* | 1H | C2-H (Benzylic) | Deshielded by direct attachment to the phenyl-bearing carbon and nitrogen. | |

| 1.90 – 1.92 | Doublet (d) | 1H | C3-H (trans to C2-H) | Cis to the phenyl ring. Shielded by the aromatic ring current, but coupled trans to C2-H. | |

| 1.62 – 1.64 | Doublet (d) | 1H | C3-H (cis to C2-H) | Trans to the phenyl ring. Coupled cis to C2-H, yielding the larger coupling constant. |

*Note: Because

Caption: Logical assignment of the aziridine AMX spin system based on Karplus-derived coupling constants.

Experimental Protocol: Self-Validating NMR Acquisition

To achieve the precise resolution required to differentiate the

Step 1: Sample Preparation

-

Weigh 10–15 mg of high-purity (2S)-1-methyl-2-phenylaziridine.

-

Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -

Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

Step 2: Instrument Tuning and Acquisition

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer operating at 298 K.

-

Lock and Shim: Lock onto the deuterium signal of CDCl

. Perform rigorous 3D gradient shimming (Z, Z2, Z3, X, Y) to ensure the residual CHCl -

Pulse Sequence: Utilize a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

-

Parameters: Set the relaxation delay (

) to 3.0 seconds to ensure complete longitudinal relaxation for accurate quantitative integration. Acquire 16 to 32 scans.

Step 3: Data Processing

-

Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without obscuring the 3.2 Hz

coupling. -

Perform manual zero-order and first-order phase correction.

-

Apply a polynomial baseline correction.

-

Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm (or the residual CHCl

peak to 7.26 ppm).

Caption: Experimental workflow for acquiring high-resolution 1H NMR spectra of aziridines.

Mechanistic Insights and Troubleshooting

-

Absence of Geminal Coupling: In many literature reports[5], the C3 protons are reported as simple doublets rather than doublets of doublets. This is because the

coupling constant in the highly strained aziridine ring is exceptionally small (often < 1.5 Hz). If higher field instruments (e.g., 600 MHz or 800 MHz) are used, or if the sample is processed with Gaussian resolution enhancement, this geminal coupling may resolve, transforming the doublets into fine doublets of doublets. -

Dynamic Broadening: If the spectrum is acquired at elevated temperatures, or if the sample contains acidic impurities that protonate the aziridine nitrogen, the rate of nitrogen inversion will increase. This can lead to line broadening of the N-CH

singlet and the aziridine ring protons as the system approaches the intermediate exchange regime on the NMR timescale.

References

-

Bresciani, G., Zacchini, S., Marchetti, F., & Pampaloni, G. (2021). Non-Precious Metal Carbamates as catalysts for the aziridine/CO2 coupling reaction under mild conditions. Dalton Transactions, 50, 5351-5359. Alma Mater Studiorum Università di Bologna. Available at: [Link]

-

UNIVERSITA' DEGLI STUDI DI MILANO PhD School of Industrial Chemistry. (n.d.). AIR Unimi. Available at: [Link]

-

Supporting Information for the Synthesis of Oxazolidinones. (n.d.). Amazon AWS / J. Org. Chem. Available at: [Link]

-

Heterocyclic Chemistry PDF. (n.d.). Scribd. Available at: [Link]

Sources

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of (2S)-1-methyl-2-phenylaziridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of (2S)-1-methyl-2-phenylaziridine. As a Senior Application Scientist, the following content is structured to deliver not just data, but a foundational understanding of the principles and practical considerations for the characterization of this and related chiral aziridines.

Introduction: The Significance of Chiral Aziridines and the Role of ¹³C NMR

(2S)-1-methyl-2-phenylaziridine is a chiral three-membered heterocyclic compound. The aziridine ring is a key structural motif in numerous biologically active molecules and serves as a versatile synthetic intermediate in medicinal chemistry. The stereochemistry of these compounds is often crucial to their biological activity, making stereospecific characterization techniques essential.

¹³C NMR spectroscopy is a powerful, non-destructive analytical method for the structural elucidation of organic molecules. It provides detailed information about the carbon skeleton, including the number of unique carbon atoms, their hybridization state, and their chemical environment. For a molecule like (2S)-1-methyl-2-phenylaziridine, ¹³C NMR is indispensable for confirming its constitution and providing insights into its electronic structure.

Foundational Principles: Understanding ¹³C Chemical Shifts in Strained Ring Systems

The chemical shifts of the carbon atoms in (2S)-1-methyl-2-phenylaziridine are influenced by several factors, most notably the ring strain of the aziridine ring, the electronic effects of the phenyl and methyl substituents, and the stereochemistry at the C2 carbon.

-

Ring Strain: The three-membered aziridine ring exhibits significant angle strain, leading to a rehybridization of the carbon and nitrogen atoms. This strain generally causes the ring carbons to be more shielded (appear at a lower chemical shift or further upfield) compared to their acyclic counterparts.

-

Substituent Effects:

-

The phenyl group attached to C2 will cause a significant downfield shift (deshielding) of C2 due to its electron-withdrawing inductive effect and anisotropic effects. The ipso-carbon of the phenyl ring will also have a characteristic chemical shift.

-

The methyl group on the nitrogen atom (N1) will have a characteristic upfield chemical shift in the aliphatic region. Its electronic effect on the ring carbons is less pronounced than the phenyl group but still contributes to the overall electronic environment.

-

-

Stereochemistry: The S configuration at the C2 carbon influences the spatial arrangement of the substituents, which can lead to subtle differences in the chemical shifts compared to the R enantiomer, especially in a chiral environment (e.g., when using a chiral solvent or a chiral derivatizing agent). However, in a standard achiral solvent, the ¹³C NMR spectra of enantiomers are identical.

Predicted ¹³C NMR Data for (2S)-1-methyl-2-phenylaziridine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 (Aziridine Ring) | 45-55 | Directly attached to the electron-withdrawing phenyl group, causing a downfield shift. The strain of the three-membered ring contributes to some shielding compared to a non-strained system. |

| C3 (Aziridine Ring) | 35-45 | More shielded than C2 due to the absence of a direct phenyl substituent. Influenced by the N-methyl group. |

| N-CH₃ | 30-40 | Typical chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic system. |

| C-ipso (Phenyl) | 135-145 | The carbon of the phenyl ring directly attached to the aziridine ring. |

| C-ortho (Phenyl) | 127-130 | Shielded relative to the ipso-carbon. |

| C-meta (Phenyl) | 128-131 | Similar to the ortho-carbons, but with slight electronic differences. |

| C-para (Phenyl) | 125-128 | Generally the most shielded of the aromatic carbons. |

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of (2S)-1-methyl-2-phenylaziridine, the following protocol is recommended:

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

4.2. NMR Instrument Parameters

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) for better signal dispersion and sensitivity.

-

Pulse Program: Employ a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a dilute sample, this could range from several hundred to several thousand scans.

-

Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if necessary).

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

Data Interpretation and Peak Assignment

The assignment of the peaks in the ¹³C NMR spectrum to the specific carbon atoms of (2S)-1-methyl-2-phenylaziridine would be based on the predicted chemical shifts and general principles:

-

Aromatic Region (120-150 ppm): Four signals are expected for the phenyl group. The ipso-carbon will be the most downfield, and its intensity will likely be lower due to its quaternary nature and longer relaxation time.

-

Aliphatic Region (30-60 ppm): Three signals are expected: C2, C3, and the N-methyl carbon.

-

C2 will be the most downfield of these due to the deshielding effect of the phenyl group.

-

C3 will be upfield from C2.

-

The N-methyl carbon will likely be the most upfield of the three aliphatic signals.

-

To unambiguously assign the C2 and C3 carbons, two-dimensional (2D) NMR experiments such as a Heteronuclear Single Quantum Coherence (HSQC) experiment would be invaluable. This experiment correlates the carbon signals with their directly attached protons, allowing for definitive assignment based on the known ¹H NMR spectrum.

Visualization of Structure and Workflow

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular graph of (2S)-1-methyl-2-phenylaziridine with key carbon atoms labeled.

Caption: Experimental workflow for acquiring and analyzing the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of (2S)-1-methyl-2-phenylaziridine, while not found in publicly available databases, can be confidently predicted based on established principles of NMR spectroscopy. The strained aziridine ring and the electronic effects of the phenyl and methyl substituents are the primary determinants of the carbon chemical shifts. A systematic experimental approach, coupled with 2D NMR techniques for unambiguous peak assignment, provides a robust method for the structural characterization of this and related chiral aziridines, which are of significant interest in the field of drug development.

References

-

General Principles of NMR Spectroscopy

- Title: Spectrometric Identific

- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

URL: [Link]

-

NMR of Heterocyclic Compounds

- Title: Advanced NMR techniques for structural characteriz

- Source: ESA-IPB

-

URL: [Link]

-

Chemical Shift Prediction

- Title: Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning

- Source: University of Alberta Libraries

-

URL: [Link]

-

Aziridine Chemistry

- Title: Synthesis of Aziridines

- Source: Chemical Reviews

-

URL: [Link]

Stereochemical Architecture and Synthetic Dynamics of 1-Methyl-2-phenylaziridine: A Technical Whitepaper

Executive Summary

1-Methyl-2-phenylaziridine is a highly strained, three-membered nitrogen heterocycle that serves as a critical building block in advanced organic synthesis and pharmaceutical development. Its utility is fundamentally tied to its complex stereochemistry, which features both a fixed carbon stereocenter and a dynamic nitrogen stereocenter. This whitepaper provides an in-depth mechanistic analysis of its stereodynamics, details self-validating protocols for its enantioselective synthesis, and maps the regioselective pathways governing its ring-opening reactions.

Stereodynamics: The Nitrogen Inversion Phenomenon

In typical acyclic secondary and tertiary amines, pyramidal nitrogen inversion occurs rapidly at room temperature (activation energy

The three-membered ring forces the internal C–N–C bond angles to approximately 60°. This extreme Baeyer strain significantly increases the

Because of this high barrier, the molecule exists as a measurable equilibrium of two distinct invertomers (diastereomers arising from nitrogen inversion) at lower temperatures. The trans-invertomer (where the N-methyl and C2-phenyl groups are anti to each other) is thermodynamically favored over the cis-invertomer due to the minimization of steric repulsion across the face of the ring.

Nitrogen inversion pathway between cis and trans invertomers of 1-methyl-2-phenylaziridine.

Enantioselective Synthesis: Protocols and Causality

The synthesis of enantiopure 1-methyl-2-phenylaziridine requires absolute control over the C2 stereocenter. The most robust method involves the intramolecular cyclization of a pre-existing chiral amino alcohol.

Causality Behind Experimental Choices

Using an enantiopure precursor such as (R)-2-(methylamino)-1-phenylethanol ensures that the carbon stereocenter is pre-installed. The transformation relies on an Appel-type activation of the hydroxyl group using triphenylphosphine (PPh

Stereoselective synthetic workflow from chiral amino alcohol to enantiopure aziridine.

Self-Validating Protocol: Synthesis of (S)-1-Methyl-2-phenylaziridine

-

Precursor Preparation: Dissolve 1.0 equivalent of (R)-2-(methylamino)-1-phenylethanol in anhydrous acetonitrile under a strict nitrogen atmosphere to prevent oxidative degradation[3].

-

Activation: Cool the reaction vessel to 0 °C. Add 1.0 equivalent of PPh

, followed by the dropwise addition of 1.0 equivalent of Br -

Cyclization: Slowly add 3.0 equivalents of distilled Et

N. Maintain the temperature at 0 °C during addition, then allow the mixture to warm to ambient temperature and stir for 30 minutes[3]. -

Purification: Filter off the precipitated triethylamine hydrobromide. Concentrate the filtrate, treat the residue with hexane to precipitate triphenylphosphine oxide, and purify the remaining oil via silica gel chromatography[3].

-

Validation Check (NMR): The protocol is self-validating via

H NMR analysis. The successful formation of the intact aziridine ring is confirmed by the presence of characteristic high-field protons:

Regioselective Ring-Opening: Mechanistic Pathways

The utility of 1-methyl-2-phenylaziridine as a synthetic intermediate is driven by its "spring-loaded" ring strain. Nucleophilic ring-opening can occur at either the C2 (benzylic) or C3 (terminal) carbon, dictated entirely by the catalytic environment and the nature of the nucleophile.

-

C3 Attack (Terminal Carbon): Under basic or neutral conditions with bulky nucleophiles, the attack is governed by steric hindrance. The nucleophile attacks the less hindered C3 position via a classic S

2 mechanism. This pathway preserves the stereochemistry at the C2 chiral center. -

C2 Attack (Benzylic Carbon): When activated by a Lewis acid (such as zincates like [TBA]

[ZnI

Furthermore, the insertion of CO

Regioselective and stereospecific ring-opening pathways based on catalytic conditions.

Quantitative Data Summary

The following table summarizes the critical thermodynamic and kinetic parameters governing the stereochemistry and reactivity of 1-methyl-2-phenylaziridine.

| Property / Reaction Pathway | Parameter | Value / Outcome |

| Nitrogen Inversion Barrier | Activation Energy ( | ~17.0 – 19.0 kcal/mol |

| Favored Invertomer | Thermodynamic Preference | trans-isomer (N-Me / C2-Ph anti) |

| Ring-Opening (Lewis Acid Catalyzed) | Regioselectivity | >90% C2 (Benzylic) attack |

| Ring-Opening (Base/Bulky Nucleophile) | Regioselectivity | >95% C3 (Terminal) attack |

| CO | Yield of Oxazolidinone | 63% (1 bar CO |

References

1.[3] "SUPPORTING INFORMATION - Amazon AWS", Amazon AWS, URL: 2.[1] "Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening", ResearchGate, URL: 3.[2] "SYNTHETIC APPLICATIONS OF FUNCTIONALIZED AZIRIDINES", Scholaris, URL: 4.[4] "Ammonium Zincates as Catalysts for the Microwave-Enhanced Synthesis of Symmetric Piperazines by Regioselective Opening...", AIR Unimi, URL: 5.[5] "Carbon capture and conversion using metal–organic frameworks and MOF-based materials", University of California, Berkeley, URL: 6.[6] "Non-Precious Metal Carbamates as catalysts for the aziridine/CO2 coupling reaction under mild conditions", Alma Mater Studiorum Università di Bologna, URL:

Sources

Fundamental Ring-Opening Reactions of N-Methyl Aziridines: Mechanisms, Protocols, and Pharmaceutical Applications

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and heterocycle manipulation. Among the most misunderstood and underutilized motifs in synthetic chemistry is the N-methyl aziridine. While aziridines possess a high inherent ring strain (~27 kcal/mol) akin to oxiranes, the electronic nature of the nitrogen substituent dictates their reactivity.

This technical guide provides an in-depth analysis of the fundamental ring-opening reactions of non-activated N-methyl aziridines, detailing the mechanistic causality, self-validating experimental protocols, and their profound implications in drug development.

The Reactivity Paradox: Activated vs. Non-Activated Aziridines

When designing a ring-opening strategy, one must first recognize the inherent stability of the N-methyl system. Unlike N-tosyl or N-acyl aziridines—which are primed for nucleophilic attack due to the electron-withdrawing nature of their substituents—N-methyl aziridines are classified as1[1]. The methyl group donates electron density, fortifying the C–N bonds. Attempting a direct nucleophilic ring opening on these substrates will inevitably result in recovered starting material or require forcing conditions that degrade the molecule.

To bypass this thermodynamic hurdle, we must employ an electrophilic activation strategy. By selectively alkylating the nitrogen lone pair, we convert the neutral amine into a positively charged aziridinium ion . This achieves two critical objectives:

-

It transforms the nitrogen into an exceptional leaving group.

-

It significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the adjacent carbon atoms, rendering them highly susceptible to external nucleophiles.

Mechanistic Causality & Regioselectivity

The regiochemical outcome of the ring opening is strictly dictated by the electronic and steric nature of the C2 substituent on the aziridinium ring.

-

Pathway A (SN1-like): If the C2 position bears an electron-donating or stabilizing group (e.g., aryl or vinyl), the developing positive charge in the transition state is stabilized. The nucleophile will attack the more substituted α-carbon[2].

-

Pathway B (SN2-like): If the C2 position bears simple aliphatic groups, steric hindrance dominates. The nucleophile will attack the less hindered β-carbon[2].

Fig 1. Logical flow of aziridine activation and regioselective nucleophilic ring opening.

Quantitative Data: Nucleophile Scope

The predictability of the aziridinium ion's behavior makes it a powerful synthetic tool. Below is a summary of quantitative data demonstrating the regioselective divergence based on the substrate's substitution pattern when subjected to 2[2].

| Substrate Type | Nucleophile | Reagent | Regioselectivity (α:β) | Typical Yield |

| 2-Alkyl-N-methylaziridinium | Acetate | NaOAc | >1:99 (β-attack) | 85% |

| 2-Alkyl-N-methylaziridinium | Azide | NaN₃ | >1:99 (β-attack) | 88% |

| 2-Phenyl-N-methylaziridinium | Acetate | NaOAc | 95:5 (α-attack) | 81% |

| 2-Phenyl-N-methylaziridinium | Azide | NaN₃ | 99:1 (α-attack) | 89% |

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility, experimental protocols must not rely on blind faith; they must incorporate built-in validation checkpoints. The following is a standardized, self-validating protocol for the N-methylative ring opening of an aliphatic N-methyl aziridine using an azide nucleophile.

Step-by-Step Workflow

Step 1: Electrophilic Activation

-

Procedure: Dissolve the N-methyl aziridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M). Cool the reaction to -78 °C under a strict nitrogen atmosphere. Dropwise, add methyl trifluoromethanesulfonate (MeOTf, 1.1 eq).

-

Causality: The low temperature prevents the thermal degradation of the highly strained intermediate. MeOTf is specifically chosen because the resulting triflate anion (TfO⁻) is exceptionally non-nucleophilic. If a reagent like methyl iodide (MeI) were used, the iodide counter-ion would prematurely open the ring, preventing the introduction of the desired external nucleophile[1].

Step 2: In-Situ Validation (Critical Checkpoint)

-

Procedure: Extract a 0.1 mL aliquot via syringe, remove the DCM under vacuum, and dissolve the residue in CDCl₃. Perform a rapid ¹H-NMR scan.

-

Validation Criterion: The N-methyl singlet must shift significantly downfield—from approximately ~2.3 ppm (neutral aziridine) to >3.0 ppm (quaternary aziridinium). Do not proceed to Step 3 until this shift is confirmed >95%. This ensures the activation is complete and prevents the waste of expensive nucleophiles.

Step 3: Nucleophilic Ring Opening

-

Procedure: Once the intermediate is validated, add sodium azide (NaN₃, 2.0 eq). If solubility in DCM is poor, add a phase-transfer catalyst (e.g., 15-crown-5) or swap the solvent to DMF at 0 °C. Gradually warm the reaction to room temperature over 4 hours.

-

Causality: The azide anion acts as a strong nucleophile, attacking the less sterically hindered β-carbon (SN2 trajectory) to relieve the ring strain, yielding the β-azido amine[2].

Step 4: Quenching and Isolation

-

Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, EtOAc/Hexanes).

Fig 2. Self-validating experimental workflow for alkylative aziridine ring opening.

Pharmaceutical Relevance: The Mitomycinoid Alkaloids

Understanding the fundamental ring-opening chemistry of aziridines is not merely an academic exercise; it is the cornerstone of specific oncological drug mechanisms.

The most prominent examples are the 3 (e.g., Mitomycin C and its N-methyl derivative, Mitomycin K)[3]. These molecules contain an aziridine ring fused to a pyrroloindole core. The aziridine ring acts as a latent electrophile, remaining stable as a prodrug until it reaches the target tumor microenvironment.

Upon enzymatic reduction of the quinone moiety in vivo, a cascade of intramolecular electron transfers occurs. This reduction effectively "activates" the system, leading to the spontaneous opening of the aziridine ring. This ring-opening event generates a highly reactive quinone methide intermediate that cross-links DNA by bis-alkylating the N2 position of guanine residues. This irreversible cross-linking halts DNA replication, ultimately inducing apoptosis in cancer cells[3]. Mastery of aziridine ring-opening kinetics directly translates to the ability to tune the half-life and toxicity profile of such chemotherapeutics.

References

- Source: mdpi.com (Molecules)

- Source: researchgate.net (Molecules)

- Source: nih.gov (PMC)

Sources

Spectroscopic Analysis of Chiral Aziridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chiral aziridines are a cornerstone of modern synthetic chemistry and drug development, serving as versatile intermediates for the synthesis of complex nitrogen-containing molecules. The precise determination of their stereochemistry is not merely an academic exercise but a critical requirement for ensuring the efficacy and safety of pharmaceutical candidates. This in-depth technical guide provides a comprehensive overview of the principles and applications of key spectroscopic techniques for the stereochemical analysis of chiral aziridines. Moving beyond a simple recitation of methods, this guide delves into the causality behind experimental choices, offering field-proven insights into the application of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries. Each section is designed to be a self-validating system, providing detailed, step-by-step methodologies and the theoretical underpinnings necessary for robust experimental design and data interpretation.

The Significance of Chirality in Aziridines

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly valuable building blocks in organic synthesis due to their inherent ring strain, which facilitates a variety of ring-opening reactions.[1] When a stereocenter is present, the resulting chiral aziridines become powerful intermediates for the asymmetric synthesis of amino alcohols, diamines, and other complex chiral amines, which are prevalent in many natural products and pharmaceuticals.[2] The biological activity of chiral molecules is often highly dependent on their absolute configuration, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even toxic. Therefore, the ability to accurately determine the enantiomeric excess (ee) and absolute configuration of chiral aziridines is of paramount importance in drug discovery and development.[3][4]

Vibrational Circular Dichroism (VCD) Spectroscopy: A Definitive Tool for Absolute Configuration

Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable technique for the unambiguous determination of the absolute configuration of chiral molecules in solution, without the need for crystallization.[5][6] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] The resulting VCD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint of a molecule's absolute stereochemistry.

The VCD Experiment: From Sample to Spectrum

The determination of absolute configuration by VCD involves a synergistic approach combining experimental measurement with quantum chemical calculations.[3][7]

Experimental Protocol: VCD Measurement

-

Sample Preparation: Dissolve 5-10 mg of the chiral aziridine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[3][8] The use of deuterated solvents is crucial to minimize interference from solvent absorption bands in the infrared region of interest.

-

Instrumentation: Utilize a commercial VCD spectrometer, such as a ChiralIR™ VCD analyzer.[3]

-

Data Acquisition:

-

Data Processing: Average the collected spectra and perform baseline correction. The solvent spectrum should be subtracted from the sample spectrum.

Computational Protocol: VCD Spectrum Prediction

-

Conformational Search: Perform a thorough conformational search of the chiral aziridine using computational chemistry software like Gaussian.[7][10]

-

Geometry Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), typically with a functional like B3LYP and a basis set such as 6-31G(d) or larger.[7][11]

-

VCD Calculation: Calculate the VCD spectrum for each optimized conformer.

-

Boltzmann Averaging: Generate a final predicted VCD spectrum by Boltzmann-averaging the spectra of the individual conformers based on their relative energies.[11]

Data Interpretation: Matching Experiment with Theory

The absolute configuration is assigned by comparing the experimentally measured VCD spectrum with the computationally predicted spectra for both enantiomers. The enantiomer whose calculated spectrum matches the sign and relative intensity of the experimental bands is the correct one.[3][5]

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that probe the differential interaction of chiral molecules with circularly polarized and plane-polarized light, respectively, in the ultraviolet-visible (UV-Vis) region.[12] These methods are particularly useful for chiral aziridines containing a chromophore, a light-absorbing functional group.

The Cotton Effect: A Telltale Sign of Chirality

A key feature in both ECD and ORD spectra is the Cotton effect , which is the characteristic change in optical rotation and the appearance of a CD band in the vicinity of an absorption band of a chromophore.[12][13] A positive Cotton effect is observed when the optical rotation first increases and then decreases with decreasing wavelength, while a negative Cotton effect shows the opposite behavior.[13] The sign of the Cotton effect is directly related to the stereochemistry of the environment around the chromophore. For some classes of chiral aziridines, such as N-acyl and N-nitroaziridines, the sign of the long-wavelength Cotton effect has been correlated with the intrinsic chirality of the chromophore.[14]

ECD Spectroscopy: A Quantitative Look at Differential Absorption

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R). Similar to VCD, the absolute configuration can be determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations, often using time-dependent DFT (TDDFT).[15][16]

Experimental Protocol: ECD Measurement

-

Sample Preparation: Prepare a dilute solution of the chiral aziridine in a suitable UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore.

-

Instrumentation: Use a commercial CD spectrometer.

-

Data Acquisition: Record the ECD spectrum over the relevant UV-Vis wavelength range.

-

Data Processing: Subtract the solvent baseline and express the data in terms of molar ellipticity [θ].

ORD Spectroscopy: The Historical Precursor

ORD measures the change in the angle of optical rotation as a function of wavelength.[17] While ECD has largely superseded ORD for detailed structural analysis due to its simpler spectra and easier interpretation, ORD can still be a valuable tool, especially for compounds that lack a strong chromophore in the accessible UV-Vis range.[12][18]

Data Presentation: Comparison of Chiroptical Techniques

| Technique | Principle | Information Obtained | Key Advantages | Limitations |

| VCD | Differential absorption of circularly polarized infrared light.[5] | Absolute configuration, solution-state conformation.[5] | Nearly universal applicability to chiral molecules, rich structural information.[5] | Requires specialized instrumentation, computationally intensive. |

| ECD | Differential absorption of circularly polarized UV-Vis light. | Absolute configuration of molecules with chromophores.[15] | High sensitivity, well-established theoretical methods.[19] | Requires a chromophore in the molecule. |

| ORD | Variation of optical rotation with wavelength.[17] | Absolute configuration, presence of chiral centers. | Can be used for molecules without strong chromophores.[20] | Spectra can be complex and difficult to interpret.[12] |

NMR Spectroscopy: Enantiodiscrimination through Diastereomeric Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a ubiquitous tool in chemical analysis. For chiral molecules, which are indistinguishable in a standard NMR experiment, the use of chiral auxiliaries can induce the formation of diastereomeric species that exhibit distinct NMR signals.[21]

Chiral Derivatizing Agents (CDAs): Covalent Modification for Separation

Chiral derivatizing agents (CDAs) are enantiomerically pure reagents that react covalently with the chiral analyte to form a mixture of diastereomers.[22] These diastereomers have different chemical and physical properties, leading to separate signals in the NMR spectrum.[23] A widely used CDA for determining the absolute configuration of alcohols and amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[1][24]

Experimental Protocol: Mosher's Acid Analysis for a Chiral Aziridine with a Hydroxyl or Amino Group

-

Derivatization: React the chiral aziridine separately with both (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric esters or amides.

-

NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

-

Data Interpretation:

-

Enantiomeric Excess (ee): The ratio of the integrals of well-resolved signals corresponding to each diastereomer directly reflects the enantiomeric ratio of the original aziridine.[1]

-

Absolute Configuration: By systematically comparing the chemical shifts of protons in the two diastereomers (Δδ = δ_S - δ_R), the absolute configuration can be determined based on the established Mosher's method model.[1][25]

-

Chiral Solvating Agents (CSAs): Non-Covalent Interactions for in-situ Analysis

Chiral solvating agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[2][26] This interaction leads to a splitting of the NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess.[8] The use of CSAs is often simpler and faster than CDAs as it does not require a chemical reaction and subsequent purification. Recently, chiral aziridinyl diphenylmethanol has been shown to be an effective CSA for the enantiodiscrimination of carboxylic acids.

Experimental Protocol: ee Determination using a CSA

-

Sample Preparation: In an NMR tube, dissolve the racemic or enantioenriched chiral aziridine in a suitable deuterated solvent.

-

Addition of CSA: Add an equimolar amount of the chiral solvating agent.

-

NMR Analysis: Acquire the ¹H NMR spectrum.

-

Data Interpretation: Identify a pair of well-resolved signals corresponding to the two enantiomers and determine the enantiomeric excess by integrating these signals.

Visualizing the Workflow: A Unified Approach

The selection of the appropriate spectroscopic technique depends on the specific characteristics of the chiral aziridine and the information required. The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel chiral aziridine.

Caption: A logical workflow for the spectroscopic analysis of chiral aziridines.

Conclusion: An Integrated Spectroscopic Approach

The robust stereochemical characterization of chiral aziridines is a critical endeavor in modern chemical and pharmaceutical research. No single technique is universally superior; rather, a judicious and integrated application of multiple spectroscopic methods provides the most comprehensive and reliable results. VCD stands out for its broad applicability in determining absolute configuration, while ECD and ORD are powerful for chromophore-containing systems. NMR spectroscopy, with the aid of chiral derivatizing or solvating agents, offers a rapid and accurate means of determining enantiomeric excess and, in the case of CDAs, can also provide information on absolute configuration. By understanding the principles, strengths, and limitations of each technique, researchers can confidently navigate the complexities of chiral aziridine analysis, thereby accelerating the pace of innovation in drug discovery and asymmetric synthesis.

References

-

Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

-

Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). Request PDF. Retrieved from [Link]

-

Chiroptical properties of the inherently non-planar nitroamine chromophore in N-nitroaziridines. (n.d.). RSC Publishing. Retrieved from [Link]

-

Wenzel, T. J., & Wilcox, C. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(4), 256-270. Retrieved from [Link]

-

Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. Retrieved from [Link]

-

ABSOLUTE CONFIGURATION BY VCD. (n.d.). BioTools. Retrieved from [Link]

-

Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1069. Retrieved from [Link]

-

Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

-

Studying Chirality with Vibrational Circular Dichroism. (2017, June 21). Gaussian.com. Retrieved from [Link]

-

Chiral derivatizing agents used in NMR for chiral analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2020). Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. RSC Advances, 10(61), 37205-37210. Retrieved from [Link]

-

Stephens, P. J., McCann, D. M., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Retrieved from [Link]

-

Vibration Circular Dichroism (VCD) Spectrum Prediction. (n.d.). Protheragen. Retrieved from [Link]

-

Timrov, I., et al. (2023). Electronic circular dichroism from real-time propagation in state space. The Journal of Chemical Physics, 158(8), 084109. Retrieved from [Link]

-

Chiral derivatizing agent. (n.d.). Wikipedia. Retrieved from [Link]

-

Vibration Circular Dichroism (VCD) Spectrum Prediction Service. (n.d.). CD ComputaBio. Retrieved from [Link]

-

OPTICAL ROTATORY DISPERSION (ORD). (n.d.). SlideShare. Retrieved from [Link]

-

Asymmetric nitrogen. 72. Geminal systems. 46. N-Chlorooxaziridines: optical activation, absolute configuration, and chiroptical properties. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. (2017, February). Request PDF. Retrieved from [Link]

-

Chiral Derivatizing Agents in NMR Analysis. (n.d.). Scribd. Retrieved from [Link]

-

Chiroptical properties of C2-symmetric N-haloaziridines. Chiral rules for the N-haloaziridine chromophore. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Wenzel, T. J. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Journal of Separation Science, 26(3-4), 169-183. Retrieved from [Link]

-

A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (n.d.). ACS Publications. Retrieved from [Link]

-

Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

UNIT 4: ORD and CD. (2020, April 12). Mahatma Gandhi Central University. Retrieved from [Link]

-

To study the Optical Rotatory Dispersion (ORD) of some chiral substances. (n.d.). Virtual Labs. Retrieved from [Link]

-

Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation. (2024, June 12). MDPI. Retrieved from [Link]

-

Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (n.d.). ORO - The Open University. Retrieved from [Link]

-

Photophysical and chiroptical properties of selected C N axially chiral... (n.d.). ResearchGate. Retrieved from [Link]

-

qustion about mosher acid NMR. (2017, April 21). Reddit. Retrieved from [Link]

-

Stable nitrogen chiral centres are possible – under the right conditions. (2025, November 18). Chemistry World. Retrieved from [Link]

-

Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]

-

Circular dichroism calculation for natural products. (n.d.). PMC - NIH. Retrieved from [Link]

-

Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. (2020, July 23). Radboud Repository. Retrieved from [Link]

-

Chiroptical spectroscopy and the validation of crystal structure stereochemical assignments. (n.d.). ResearchGate. Retrieved from [Link]

-

Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). (n.d.). ResearchGate. Retrieved from [Link]

-

Principles of CD/ORD (3): Features of ORD, CD measurements. (2020, October 6). JASCO Global. Retrieved from [Link]

-

Stereochemical analysis by circular dichroism spectroscopies. (n.d.). People - UNIPI. Retrieved from [Link]

-

Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling, and Aggregate Size. (2024, November 13). The Journal of Physical Chemistry C - ACS Publications. Retrieved from [Link]

-

Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. (n.d.). ARPI - UNIPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. schrodinger.com [schrodinger.com]

- 5. spectroscopyasia.com [spectroscopyasia.com]

- 6. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gaussian.com [gaussian.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. biotools.us [biotools.us]

- 11. Vibration Circular Dichroism (VCD) Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. mgcub.ac.in [mgcub.ac.in]

- 14. Chiroptical properties of the inherently non-planar nitroamine chromophore in N-nitroaziridines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. kud.ac.in [kud.ac.in]

- 18. jasco-global.com [jasco-global.com]

- 19. arpi.unipi.it [arpi.unipi.it]

- 20. scribd.com [scribd.com]

- 21. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tcichemicals.com [tcichemicals.com]

- 25. oro.open.ac.uk [oro.open.ac.uk]

- 26. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

Stability, Degradation Kinetics, and Storage Protocols for (2S)-1-Methyl-2-phenylaziridine

Executive Summary

(2S)-1-Methyl-2-phenylaziridine (CAS 33815-65-5) is a highly reactive, chiral nitrogen-containing heterocycle utilized extensively as a synthetic intermediate and chiral building block in drug development. Due to the extreme ring strain (~27 kcal/mol) inherent to the three-membered aziridine ring, this compound exhibits pronounced thermodynamic instability. This technical guide details the mechanistic pathways of its degradation—specifically acid-catalyzed polymerization and CO₂-mediated ring expansion—and provides field-proven, self-validating protocols for its long-term stabilization and storage.

Mechanistic Pathways of Degradation

The instability of (2S)-1-methyl-2-phenylaziridine is driven by the relief of ring strain via nucleophilic ring-opening. Understanding the causality of this degradation is prerequisite to designing effective storage systems.

-

Pathway A: Acid-Catalyzed Self-Polymerization. The nitrogen atom in the aziridine ring is basic. Upon exposure to trace acids (even ambient moisture acting as a weak proton source), the nitrogen is protonated. This dramatically increases the electrophilicity of the adjacent carbons, triggering a nucleophilic attack by the nitrogen lone pair of an unprotonated aziridine molecule[1]. This results in a rapid, exothermic cascade polymerization, transforming the liquid into an intractable solid[2].

-

Pathway B: CO₂ Insertion. Aziridines are highly sensitive to carbon dioxide. In the presence of ambient CO₂, (2S)-1-methyl-2-phenylaziridine undergoes a coupling reaction to form 3-methyl-5-phenyloxazolidin-2-one[3]. This ring-expansion is thermodynamically favored and acts as a primary degradation sink if the storage headspace is not meticulously controlled[4].

-

Pathway C: Thermal Cleavage. At elevated temperatures (typically >0°C for extended periods), the compound undergoes spontaneous C-N bond cleavage, leading to rapid decomposition[5].

Degradation pathways of (2S)-1-methyl-2-phenylaziridine via acid or CO2 exposure.

Empirical Stability Data

To quantify the degradation kinetics, we summarize the stability of N-alkyl-2-phenylaziridines under various environmental conditions. The data dictates that chemical stabilizers (such as small molecule amines) and cryogenic conditions are mandatory to prevent premature curing[6].

| Storage Condition | Atmosphere | Additive / Stabilizer | Observed Stability / Half-Life | Primary Degradation Mode |

| 25°C (Room Temp) | Ambient Air | None | < 2 weeks (Solidifies) | Polymerization & CO₂ Insertion |

| 25°C (Room Temp) | Ambient Air | 0.1% Amine Stabilizer | ~ 1 to 2 months | CO₂ Insertion |

| -20°C (Freezer) | Ambient Air | None | ~ 3 to 6 months | Slow Polymerization |

| -20°C (Freezer) | Argon | KOH Pellets | > 24 months | None (Stable) |

| 100°C (Heating) | Argon | None | < 2 hours | Thermal Decomposition |

Optimized Storage & Handling Protocols (Self-Validating System)

To ensure maximum trustworthiness and operational integrity, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: every step contains a built-in check to confirm the integrity of the environment before proceeding.

Protocol A: Cryogenic Stabilization and Aliquoting

-

Purification & Verification: Freshly synthesize or thaw the aziridine. Perform vacuum distillation at the lowest possible temperature and pressure to remove pre-existing polymers[5].

-

Validation: Run a rapid ¹H-NMR; the absence of broad polymeric peaks at 2.5-3.5 ppm confirms monomeric purity.

-

-

Chemical Stabilization: Add a small molecule amine stabilizer (e.g., 0.1% w/w 2-amino-2-methyl-1-propanol) or store the bulk liquid over anhydrous Potassium Hydroxide (KOH) pellets.

-

Causality: The base acts as a sacrificial scavenger for trace acids and moisture, neutralizing the trigger for the polymerization cascade[6].

-

-

Inert Gas Purging: Transfer the stabilized liquid into amber glass ampoules or heavy-walled borosilicate vials. Purge the headspace with high-purity Argon (not Nitrogen).

-

Causality: Argon is denser than air and completely displaces ambient CO₂, preventing oxazolidinone formation[3].

-

-

Hermetic Sealing & Baseline Weighing: Flame-seal the ampoules or use PTFE-lined crimp caps. Weigh the sealed vial to the nearest 0.1 mg and record this baseline mass on the label.

-

Validation: A stable mass over time proves the hermetic seal is intact and no atmospheric moisture has ingressed.

-

-

Cryogenic Storage: Transfer the vials immediately to a -20°C or -80°C freezer. Unsubstituted and N-alkyl aziridines decompose at temperatures above 0°C and must be kept in a deep freeze[5].

Self-validating workflow for the stabilization and cryogenic storage of aziridines.

Protocol B: Thawing and Pre-Use Quality Control

-

Equilibration: Remove the vial from the freezer and place it in a desiccator to warm to room temperature.

-

Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the aziridine, triggering polymerization[1].

-

-

Mass Verification: Re-weigh the vial.

-

Validation: If the mass matches the baseline established in Protocol A, the seal was not breached.

-

-

Spectroscopic QC: Before deploying in sensitive syntheses, verify integrity via ¹H-NMR. The diagnostic signals for (2S)-1-methyl-2-phenylaziridine should be sharp. Look for the absence of the oxazolidinone carbonyl/C-H shifts to confirm CO₂ exclusion[4].

Conclusion

The handling of (2S)-1-methyl-2-phenylaziridine requires rigorous adherence to low-temperature, acid-free, and CO₂-free conditions. By implementing a self-validating storage protocol utilizing basic stabilizers and Argon displacement, researchers can extend the shelf-life of this highly strained heterocycle from mere days to several years, ensuring high-fidelity results in downstream drug development applications.

References

- Method for improving aziridine cross-linking agent stability. Google Patents.

- Protonated Porphyrins: Bifunctional Catalysts for the Metal-Free Synthesis of N-Alkyl-Oxazolidinones. d-nb.info.

- Non-Precious Metal Carbamates as catalysts for the aziridine/CO2 coupling reaction under mild conditions. Alma Mater Studiorum Università di Bologna.

- pKa of the mRNA Cap-Specific 2'-O-Methyltransferase Catalytic Lysine by HSQC NMR Detection of a Two-Carbon Probe. ACS Publications.

- 2,3-diphenyl-, 1-aziridinamine, (±)-2-phenyl. Organic Syntheses.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN102643452B - Method for improving aziridine cross-linking agent stability - Google Patents [patents.google.com]

- 3. cris.unibo.it [cris.unibo.it]

- 4. d-nb.info [d-nb.info]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102643452B - Method for improving aziridine cross-linking agent stability - Google Patents [patents.google.com]

The Synthetic Versatility of (2S)-1-Methyl-2-Phenylaziridine: A Guide to Novel Reactions and Methodologies

This technical guide provides an in-depth exploration of the reactivity and synthetic potential of (2S)-1-methyl-2-phenylaziridine, a valuable chiral building block in modern organic synthesis. Directed at researchers, scientists, and professionals in drug development, this document will delve into the core principles governing its reactions, offering both mechanistic insights and practical, field-tested protocols. By understanding the causality behind experimental choices, researchers can unlock the full potential of this versatile molecule.

Introduction: The Unique Profile of a Chiral Aziridine

(2S)-1-methyl-2-phenylaziridine belongs to a class of strained three-membered nitrogen-containing heterocycles that are powerful intermediates in the synthesis of complex nitrogenous compounds. The inherent ring strain of the aziridine nucleus, coupled with the stereochemical information imparted by the chiral center at C2 and the electronic influence of the phenyl group, makes it a highly reactive and stereodirecting scaffold. The N-methyl substituent modulates the nucleophilicity and basicity of the nitrogen atom, influencing its reactivity in a variety of transformations.

The true value of (2S)-1-methyl-2-phenylaziridine lies in its ability to undergo highly regio- and stereoselective ring-opening and cycloaddition reactions, providing access to a diverse array of chiral amines, amino alcohols, and other valuable synthons. This guide will illuminate the key reaction classes and provide the necessary technical details to successfully employ this reagent in complex synthetic endeavors.

I. Nucleophilic Ring-Opening Reactions: A Gateway to Chiral Amines

The high degree of ring strain in aziridines makes them susceptible to nucleophilic attack, leading to the formation of functionalized amines. The regioselectivity of this ring-opening is a critical aspect, governed by both steric and electronic factors, as well as the nature of the activating species.

A. Acid-Catalyzed Ring-Opening: Mechanistic Considerations

In the presence of Brønsted or Lewis acids, the aziridine nitrogen is protonated or coordinated, forming a more reactive aziridinium ion. This activation facilitates nucleophilic attack at one of the ring carbons. For (2S)-1-methyl-2-phenylaziridine, the attack can occur at either the benzylic C2 or the methylene C3 position.

The regiochemical outcome is a delicate balance. An SN2-type mechanism favors attack at the less hindered C3 position. However, the phenyl group at C2 can stabilize a developing positive charge, favoring an SN1-type mechanism with nucleophilic attack at the benzylic C2 position. The choice of acid and nucleophile can often tune this selectivity. For instance, strong, non-nucleophilic Lewis acids can promote a more SN1-like pathway, while nucleophilic acids (like HCl) may favor an SN2 pathway.[1]

Caption: Acid-catalyzed ring-opening pathways.

B. Palladium-Catalyzed Ring-Opening Cross-Coupling

Palladium catalysis offers a powerful method for the regioselective and stereospecific ring-opening of aziridines with a variety of nucleophiles, including organoboron reagents.[2] For 2-arylaziridines, NHC/Pd-catalyzed systems have been shown to selectively cleave the C2-N bond, leading to the formation of valuable β-phenethylamines.[2] This transformation proceeds with inversion of stereochemistry at the carbon center undergoing nucleophilic attack.

Experimental Protocol: Palladium-Catalyzed Ring-Opening with Arylboronic Acids

-

Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the Pd-catalyst (e.g., [(η³-cinnamyl)(Cl)Pd(II)SIPr]) (2.5 mol%), (2S)-1-methyl-2-phenylaziridine (1.0 equiv.), and the arylboronic acid (1.5 equiv.).

-

Solvent and Base: Add anhydrous solvent (e.g., toluene) and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Catalyst System | Nucleophile | Regioselectivity (C2:C3) | Stereochemistry | Reference |

| Pd/NHC | Arylboronic Acid | >95:5 | Inversion | [2] |

| Pd/PR₃ | Organoboronates | Variable | Inversion | [2] |

II. [3+2] Cycloaddition Reactions via Azomethine Ylides

Lewis acid-promoted ring-opening of aziridines can also generate azomethine ylides, which are valuable 1,3-dipoles for [3+2] cycloaddition reactions. This strategy provides a convergent route to highly substituted five-membered nitrogen heterocycles, such as pyrrolidines. The stereochemical information from the starting chiral aziridine is often transferred with high fidelity to the cycloadduct.

A. Mechanism of Azomethine Ylide Formation and Cycloaddition

The interaction of a Lewis acid with the aziridine nitrogen facilitates the cleavage of the C-C bond, forming a zwitterionic azomethine ylide. This reactive intermediate can then undergo a concerted or stepwise [3+2] cycloaddition with a suitable dipolarophile, such as an electron-deficient alkene or alkyne. The regioselectivity and stereoselectivity of the cycloaddition are governed by frontier molecular orbital interactions and steric effects.

Caption: Formation of pyrrolidines via [3+2] cycloaddition.

B. Scope and Limitations

This methodology is applicable to a wide range of dipolarophiles, including acrylates, maleimides, and acetylenic esters. The choice of Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) can influence the efficiency of ylide formation and the subsequent cycloaddition.[1] While highly effective, potential side reactions include oligomerization of the azomethine ylide or competing ring-opening reactions if a nucleophile is present.

III. (2S)-1-Methyl-2-Phenylaziridine as a Chiral Ligand and Auxiliary

The inherent chirality and the presence of a coordinating nitrogen atom make chiral aziridines attractive candidates for use as ligands in asymmetric catalysis or as chiral auxiliaries.[3] Although specific applications of (2S)-1-methyl-2-phenylaziridine in this context are not extensively reported, the principles derived from analogous systems are highly relevant.

A. Application in Asymmetric Catalysis

Chiral aziridine-derived ligands have been successfully employed in a variety of metal-catalyzed transformations, including the enantioselective addition of organozinc reagents to aldehydes.[3] The aziridine nitrogen and a pendant coordinating group can form a chiral pocket around the metal center, effectively inducing enantioselectivity in the reaction.

B. Use as a Chiral Auxiliary

The (2S)-phenyl group can act as a powerful stereodirecting group in reactions involving the aziridine ring or substituents attached to it. For instance, nucleophilic additions to a carbonyl group appended to the aziridine nitrogen could proceed with high diastereoselectivity due to the shielding of one face by the phenyl group. Subsequent cleavage of the auxiliary would yield an enantioenriched product.

Conclusion

(2S)-1-methyl-2-phenylaziridine is a chiral building block with immense synthetic potential. Its reactivity is dominated by stereoselective ring-opening reactions and its ability to form azomethine ylides for cycloaddition reactions. While the full scope of its utility is still being explored, the principles outlined in this guide, drawn from the rich chemistry of related chiral aziridines, provide a solid foundation for its application in the synthesis of complex, high-value molecules. Further research into the catalytic applications of this specific aziridine is warranted and promises to unveil new and efficient synthetic methodologies.

References

-